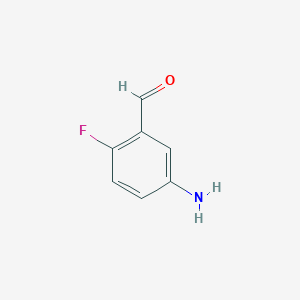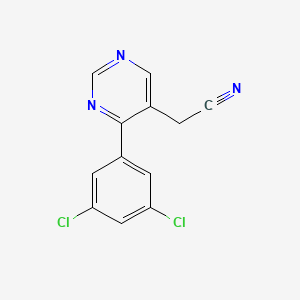
2-(4-(3,5-Dichlorophenyl)pyrimidin-5-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(3,5-Dichlorophenyl)pyrimidin-5-yl)acetonitrile is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely found in nature, including in nucleic acids like DNA and RNA This particular compound is characterized by the presence of a dichlorophenyl group attached to a pyrimidine ring, which is further connected to an acetonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3,5-Dichlorophenyl)pyrimidin-5-yl)acetonitrile typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable dichlorophenyl halide reacts with the pyrimidine ring.
Attachment of the Acetonitrile Group: The acetonitrile group can be attached through a nucleophilic substitution reaction, where a suitable nitrile precursor reacts with the pyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
2-(4-(3,5-Dichlorophenyl)pyrimidin-5-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrimidine ring or the dichlorophenyl group are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents such as halides, alkylating agents, or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in a variety of substituted pyrimidine derivatives.
科学研究应用
2-(4-(3,5-Dichlorophenyl)pyrimidin-5-yl)acetonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: It is used in studies investigating its effects on biological systems, including its potential as an anticancer or antimicrobial agent.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors or polymers.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
作用机制
The mechanism of action of 2-(4-(3,5-Dichlorophenyl)pyrimidin-5-yl)acetonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes, thereby affecting cellular processes such as proliferation or apoptosis.
相似化合物的比较
Similar Compounds
2-(4-(2,4-Dichlorophenyl)pyrimidin-5-yl)acetonitrile: Similar structure with different substitution pattern on the phenyl ring.
2-(4-(3,5-Difluorophenyl)pyrimidin-5-yl)acetonitrile: Similar structure with fluorine atoms instead of chlorine.
2-(4-(3,5-Dichlorophenyl)pyridine-5-yl)acetonitrile: Similar structure with a pyridine ring instead of a pyrimidine ring.
Uniqueness
2-(4-(3,5-Dichlorophenyl)pyrimidin-5-yl)acetonitrile is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the dichlorophenyl group and the pyrimidine ring contributes to its potential as a versatile intermediate in chemical synthesis and its activity in biological systems.
属性
分子式 |
C12H7Cl2N3 |
|---|---|
分子量 |
264.11 g/mol |
IUPAC 名称 |
2-[4-(3,5-dichlorophenyl)pyrimidin-5-yl]acetonitrile |
InChI |
InChI=1S/C12H7Cl2N3/c13-10-3-9(4-11(14)5-10)12-8(1-2-15)6-16-7-17-12/h3-7H,1H2 |
InChI 键 |
VNEUISDVVGIJLB-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=NC=NC=C2CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



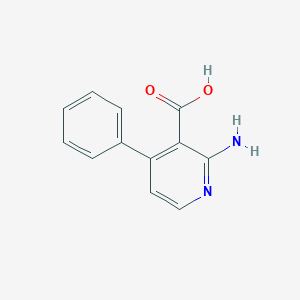
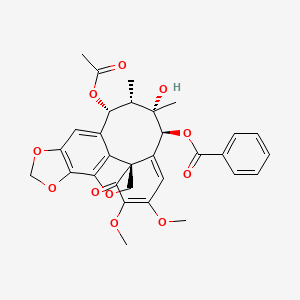
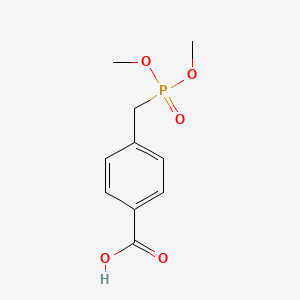
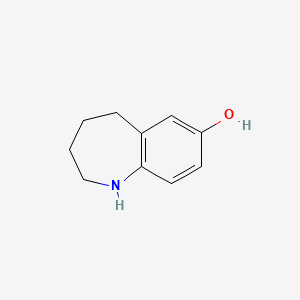
![2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile](/img/structure/B13088610.png)
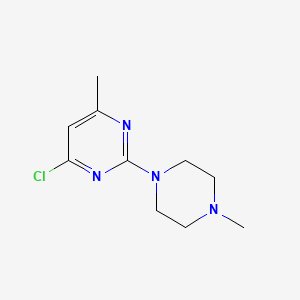

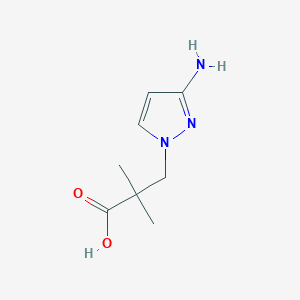

![4-[3-(3,4-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088643.png)
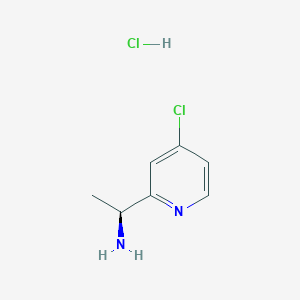
![2'-(tert-Butoxycarbonyl)-4,5-dihydro-2H-spiro[furan-3,1'-isoindoline]-5-carboxylic acid](/img/structure/B13088651.png)
